molecular formula C21H20N4O2 B11158092 1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone

1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone

Cat. No.: B11158092
M. Wt: 360.4 g/mol
InChI Key: FKKRQARENBYWRZ-UHFFFAOYSA-N
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Description

1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a quinoline and pyridine moiety linked through a piperazine ring, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compoundsThe final step often includes the acetylation of the piperazine nitrogen to yield the target compound .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Preliminary studies suggest its use in drug development, particularly in targeting specific enzymes and receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone involves its interaction with various molecular targets, including enzymes and receptors. The quinoline and pyridine moieties allow it to bind to specific sites on proteins, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The piperazine ring enhances its solubility and bioavailability, making it a more effective therapeutic agent .

Comparison with Similar Compounds

Similar compounds include other quinoline and pyridine derivatives, such as:

    Quinoline N-oxides: Known for their antimicrobial properties.

    Pyridine carboxamides: Used in drug development for their ability to inhibit specific enzymes.

    Piperazine derivatives: Commonly used in pharmaceuticals for their versatile chemical properties.

What sets 1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone apart is its unique combination of these moieties, providing a broader range of applications and enhanced biological activity .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

1-[4-(2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H20N4O2/c1-15(26)24-9-11-25(12-10-24)21(27)18-13-20(16-5-4-8-22-14-16)23-19-7-3-2-6-17(18)19/h2-8,13-14H,9-12H2,1H3

InChI Key

FKKRQARENBYWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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